9-Ethyl-10-phenylanthracene
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Overview
Description
9-Ethyl-10-phenylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is notable for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields, including organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-phenylanthracene typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of anthracene with ethyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-10-phenylanthracene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
9-Ethyl-10-phenylanthracene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Ethyl-10-phenylanthracene primarily involves its interaction with light. The compound absorbs photons, leading to electronic excitation and subsequent emission of light. This photophysical behavior is exploited in OLEDs and other optoelectronic applications. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient energy transfer and light emission .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Ethyl-10-phenylanthracene.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of ethyl and phenyl groups.
9-Phenylanthracene: Similar in structure but lacks the ethyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties, making it highly suitable for applications in organic electronics and materials science .
Properties
CAS No. |
77539-21-0 |
---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-ethyl-10-phenylanthracene |
InChI |
InChI=1S/C22H18/c1-2-17-18-12-6-8-14-20(18)22(16-10-4-3-5-11-16)21-15-9-7-13-19(17)21/h3-15H,2H2,1H3 |
InChI Key |
ZUGDRAXUHNZCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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